molecular formula C14H26N2O6 B12343052 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

Katalognummer: B12343052
Molekulargewicht: 318.37 g/mol
InChI-Schlüssel: SRMNMWBLKXYQMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is a compound that combines tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate with oxalic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with formaldehyde to form an aminomethyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate .

Industrial Production Methods

Industrial production of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in chemical synthesis and industrial processes .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. These interactions are influenced by the compound’s structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is unique due to its specific combination of functional groups and its ability to form stable complexes with oxalic acid. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C14H26N2O6

Molekulargewicht

318.37 g/mol

IUPAC-Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

InChI

InChI=1S/C12H24N2O2.C2H2O4/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)

InChI-Schlüssel

SRMNMWBLKXYQMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.